3-Ethyl-1H-indazole-5-carbaldehyde
Description
3-Ethyl-1H-indazole-5-carbaldehyde is a heterocyclic compound featuring an indazole core substituted with an ethyl group at position 3 and a formyl (carbaldehyde) group at position 3. Indazoles are bicyclic aromatic systems containing two adjacent nitrogen atoms, which confer unique electronic and steric properties. The ethyl substituent at position 3 introduces steric bulk and electron-donating effects, while the carbaldehyde group at position 5 provides a reactive site for further functionalization, such as condensation or nucleophilic addition reactions.
Properties
Molecular Formula |
C10H10N2O |
|---|---|
Molecular Weight |
174.20 g/mol |
IUPAC Name |
3-ethyl-2H-indazole-5-carbaldehyde |
InChI |
InChI=1S/C10H10N2O/c1-2-9-8-5-7(6-13)3-4-10(8)12-11-9/h3-6H,2H2,1H3,(H,11,12) |
InChI Key |
ORQYLWWWXZYFFW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C2C=C(C=CC2=NN1)C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Research Implications
The structural uniqueness of this compound positions it as a versatile intermediate for drug discovery. Comparisons with halogenated and methoxy-substituted analogs suggest that its ethyl group may enhance metabolic stability, while the carbaldehyde at position 5 offers a strategic handle for derivatization. Further studies should explore its crystallographic behavior (e.g., via SHELX software ) and biological screening to validate these hypotheses.
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